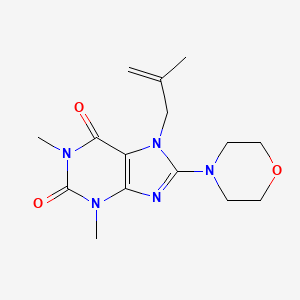

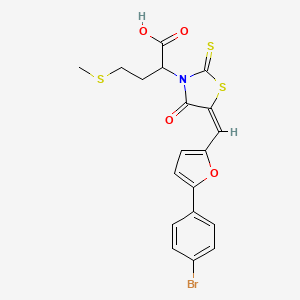

![molecular formula C24H23N3O2S2 B2780439 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252823-89-4](/img/structure/B2780439.png)

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds are characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core structure, which consists of a pyrimidine ring fused to a thiophene ring .

Synthesis Analysis

The synthesis of related compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported in the literature . An efficient approach to these compounds was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given the presence of multiple reactive sites on the molecule. The thieno[2,3-d]pyrimidin-4(3H)-one core structure, in particular, is known to participate in a variety of chemical reactions .科学的研究の応用

Crystal Structures and Molecular Conformations

Research has been conducted on the crystal structures of related thieno[3,2-d]pyrimidine derivatives, revealing insights into their molecular conformations. These studies provide foundational knowledge for understanding the physicochemical properties and potential interactions of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide in biological systems. The investigations into the folded conformation of the molecules and the inclination of the pyrimidine ring relative to the benzene ring are crucial for designing compounds with desired biological activities (Subasri et al., 2017).

Dual Inhibitory Activities

A significant application of thieno[2,3-d]pyrimidine derivatives has been identified in their potent dual inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical targets in cancer therapy and antibacterial treatments. Compounds derived from this chemical structure have shown promising results as dual inhibitors, offering a pathway for the development of new therapeutic agents with enhanced efficacy (Gangjee et al., 2008).

Antifolate Activities

The synthesis and evaluation of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines have highlighted their potential as thymidylate synthase inhibitors. These compounds, by inhibiting TS, can act as antifolate agents, contributing to the development of antitumor strategies. Their synthesis process and inhibition capabilities form a basis for researching the specific compound , potentially leading to novel anticancer drugs (Gangjee et al., 2004).

Antitumor and Antibacterial Properties

Another key application area is the development of compounds with potent antitumor and antibacterial properties. By synthesizing and testing various derivatives of thieno[2,3-d]pyrimidine, researchers aim to identify compounds that exhibit high efficacy against cancer cells and bacterial infections. The synthesis of these derivatives and their subsequent evaluation for antitumor activity underline the potential of this compound as a lead compound in the search for new therapeutic agents (Hafez & El-Gazzar, 2017).

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in various fields. Given the biological activity observed for related compounds , this compound could be of interest in the field of medicinal chemistry.

作用機序

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation of histone proteins, a process that EZH2 controls. By altering the methylation status of these proteins, the compound can affect gene expression patterns within the cell .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . These pathways are involved in the regulation of gene expression. By altering these pathways, the compound can influence the behavior of cells, potentially slowing or stopping the growth of cancer cells .

Result of Action

The compound has demonstrated significant antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects suggest that the compound could be a potent tool in the fight against cancer .

特性

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S2/c1-15-11-16(2)21(17(3)12-15)26-20(28)14-31-24-25-19-9-10-30-22(19)23(29)27(24)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDMGSHGKLEKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2780357.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2780359.png)

![2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2780361.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide](/img/structure/B2780363.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2780364.png)

![(E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide](/img/structure/B2780371.png)

![8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780372.png)

![1-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2780379.png)